molecular formula C6H13NO B2417685 4-(Dimethylamino)butan-2-one CAS No. 2543-57-9

4-(Dimethylamino)butan-2-one

Cat. No.: B2417685
CAS No.: 2543-57-9
M. Wt: 115.176
InChI Key: WQVAMFRPCWXWSS-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)butan-2-one” is a chemical compound with the molecular formula C6H13NO . It is also known as 4-(dimethylamino)-2-butanone hydrochloride . The compound has a molecular weight of 115.18 .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The reaction conditions include the use of C9H14N2O3S in water at 20℃ for approximately 0.416667 hours . Other methods involve the use of ammonium cerium (IV) nitrate in water at 20℃ for about 0.166667 hours . The yield of the reaction varies depending on the conditions and reagents used .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C6H13NO . The InChI key for this compound is WQVAMFRPCWXWSS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the specific conditions and reagents used . For example, the compound can react with acetic acid in ethanol . Other reactions involve the use of diammonium cerium (IV) nitrate in water at 20℃ for about 0.25 hours .


Physical and Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a molecular weight of 115.17 . The compound is soluble in water, with a solubility of 57.0 mg/ml or 0.495 mol/l . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.84 .

Scientific Research Applications

Antituberculosis Activity

  • Antituberculosis Synthesis : A study by Omel’kov et al. (2019) reported the synthesis of new 4-dimethylamino-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity. Notably, one of the compounds, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, demonstrated high efficacy and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Analgesic and Anti-Inflammatory Properties

  • Analgesic and Anti-Inflammatory Synthesis : Research conducted by Menozzi et al. (2000) involved synthesizing and testing a series of 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols. Several of these compounds, particularly the dimethylaminoderivatives, exhibited good analgesic activity and strong platelet anti-aggregating properties (Menozzi, Mosti, Merello, Piana, Armani, Ghia, Angiola, & Mattioli, 2000).

Stereochemistry and Configuration Analysis

  • Stereochemistry of Amino-Carbonyl Compounds : A 1973 study by Tramontini et al. explored the absolute and relative configuration of diastereomeric 1,3-amino-alcohols, including 4-dimethylamino-2,4-diphenyl-butan-2-ol. This study contributed to understanding the stereochemistry of such compounds, which is important for their application in various fields (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

Synthesis of Extended π-Conjugated Organic Material

Safety and Hazards

“4-(Dimethylamino)butan-2-one” is classified as a dangerous substance . It has a hazard class of 3,8 and a packing group of Ⅲ . The precautionary statements for this compound include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P370+P378, P403+P235, P405, and P501 .

Properties

IUPAC Name

4-(dimethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-5-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAMFRPCWXWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902537
Record name NoName_3051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-57-9
Record name 4-(dimethylamino)butan-2-one
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